

# Agathisflavone biflavonoid definition

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## Compound Focus: Agathisflavone

CAS No.: 28441-98-7

Cat. No.: S517515

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## Quantitative Biological Data

The following table summarizes quantitative data from key experimental studies on **agathisflavone**.

Pharmacological Activity	Experimental Model/Assay	Key Quantitative Result(s)
<b>Antiviral Activity</b> [1]   SARS-CoV-2 infected human lung cells (Calu-3)   • <b>EC<sub>50</sub></b> (50% effective concentration): $4.23 \pm 0.21 \mu\text{M}$ • <b>CC<sub>50</sub></b> (50% cytotoxic concentration): $61.3 \pm 0.1 \mu\text{M}$ • <b>Selectivity Index (SI):</b> $\sim 14.5$     <b>Antioxidant Activity</b> [2] [3] [4]   <i>In vitro</i> radical scavenging assays (DPPH, ABTS, OH, NO)   • Scavenged free radicals in a <b>concentration-dependent</b> manner • <b>EC<sub>50</sub> for DPPH scavenging:</b> 0.474 mM • <b>EC<sub>50</sub> for ABTS scavenging:</b> 0.179 mM (compared to 0.311 mM for Trolox standard)     <b>Anti-inflammatory &amp; Neuroprotective Activity</b> [5] [6] [7]   Primary microglial and astrocyte cultures induced with LPS   • At 1 $\mu\text{M}$ , reduced pro-inflammatory markers (CD68, IL-1 $\beta$ , IL-6, TNF- $\alpha$ ) • Increased anti-inflammatory marker (IL-10) • Promoted a ramified, resting morphology in microglia		

## Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.

## Anti-SARS-CoV-2 Antiviral Assay [1]

- **Cell Culture:** Human lung epithelial cells (Calu-3 lineage) were cultured in high-glucose DMEM supplemented with 10% FBS and penicillin/streptomycin.
- **Virus & Infection:** SARS-CoV-2 virus (isolated from a clinical sample) was used to infect cells at a **Multiplicity of Infection (MOI) of 0.1**.
- **Compound Treatment:** Cells were treated with varying concentrations of **agathisflavone** (or the monomer apigenin for comparison) for evaluation of dose-dependent response.
- **Viability & Efficacy Assessment:**
  - **Cytotoxicity (CC<sub>50</sub>):** Measured using the XTT assay. Cells were treated with a concentration range of **agathisflavone** (1-800 µM) for 3 days before adding XTT/PMS reagent and measuring absorbance.
  - **Antiviral Activity (EC<sub>50</sub>):** Virus titers in the culture supernatant were quantified after **agathisflavone** treatment to determine the concentration that inhibited 50% of viral replication.

## In Vitro Antioxidant Assays [2] [3]

**Agathisflavone** was tested in a battery of standard antioxidant tests, using **Trolox** as a standard reference.

- **DPPH Radical Scavenging:** A solution of **agathisflavone** (0.058 - 0.928 mM) was mixed with a DPPH ethanolic solution, kept in the dark for 30 minutes, and absorbance was measured at 517 nm.
- **ABTS Radical Scavenging:** The ABTS radical cation was generated by reacting ABTS with potassium persulfate. **Agathisflavone** was added, and after 6 minutes, absorbance was measured at 734 nm.
- **Hydroxyl Radical (OH·) Scavenging:** The OH· radical was generated via the Fenton reaction (FeSO<sub>4</sub> + H<sub>2</sub>O<sub>2</sub>). The assay mixture included 2-deoxyribose, and degradation was measured after heating with thiobarbituric acid (TBA) at 532 nm.
- **Nitric Oxide (NO) Scavenging:** NO was generated from sodium nitroprusside in phosphate buffer. The amount of nitrite produced was measured using the Griess reaction after incubation at 37°C for 1 hour.

## Anti-neuroinflammatory Mechanisms [5] [7]

- **Cell Cultures:** Primary microglial cells were isolated from the cortices of newborn Wistar rats.
- **Inflammatory Induction & Treatment:** Cells were exposed to *E. coli* LPS (1 µg/mL) to induce inflammation. They were treated with **agathisflavone (1 µM)** either alone or concurrently with LPS.
- **GR Antagonist Co-treatment:** To investigate mechanism, some cultures were **pre-treated with mifepristone (RU486, 1 µM)**, a glucocorticoid receptor (GR) antagonist, for 2 hours before adding

**agathisflavone** and LPS.

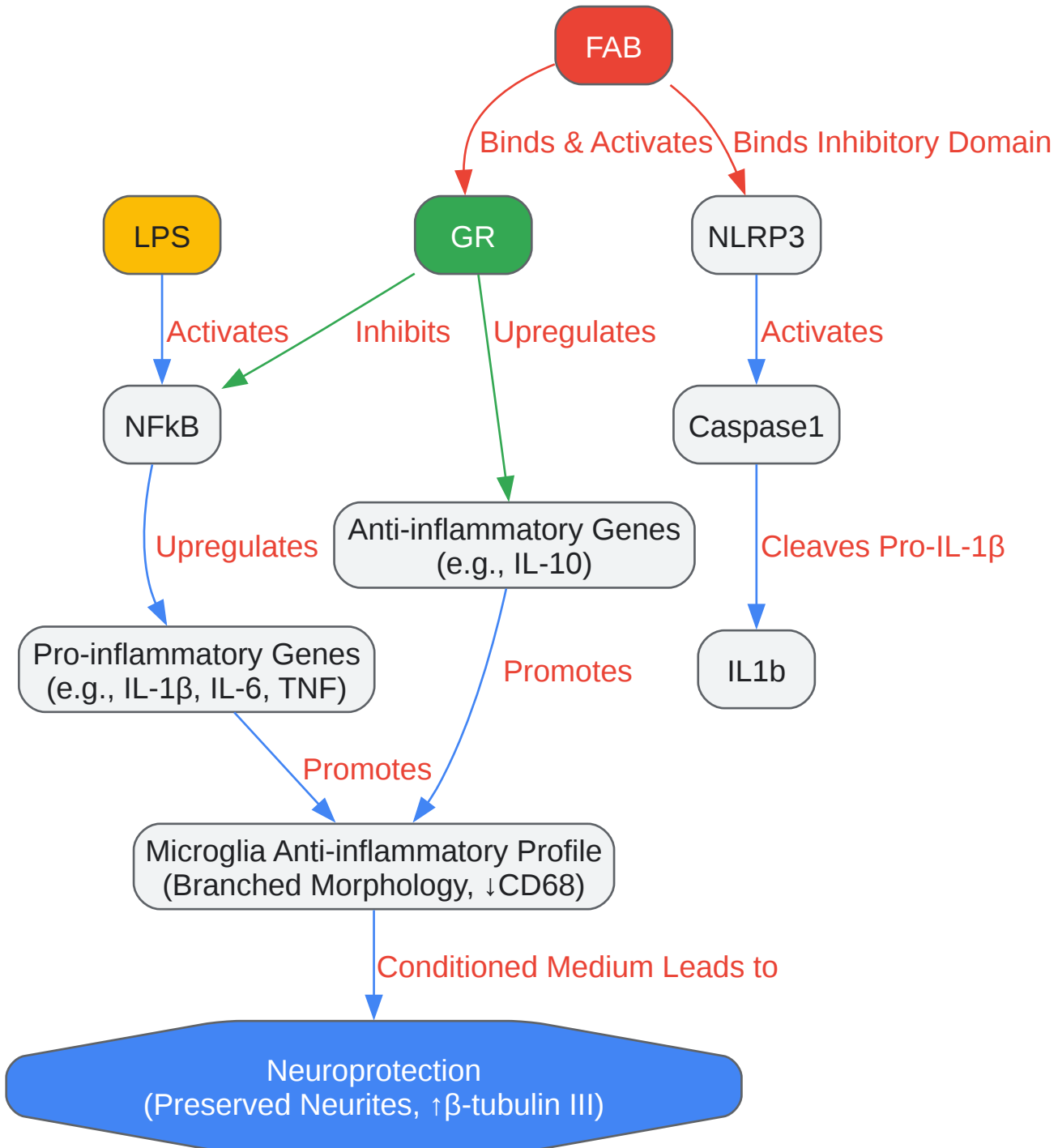
- **Analysis:**

- **Immunofluorescence:** Cells were stained for markers like Iba-1 (microglia), CD68 (pro-inflammatory), and CD206 (anti-inflammatory). Morphological changes (branching) were quantified.
- **Molecular Docking:** *In silico* analysis was performed to characterize the interaction between **agathisflavone** and the glucocorticoid receptor (GR) and NLRP3 inflammasome protein.

## Mechanisms of Action and Signaling Pathways

**Agathisflavone** exerts its effects through multiple molecular targets. The following diagrams illustrate its key mechanisms of action in neuroinflammation and antiviral activity.

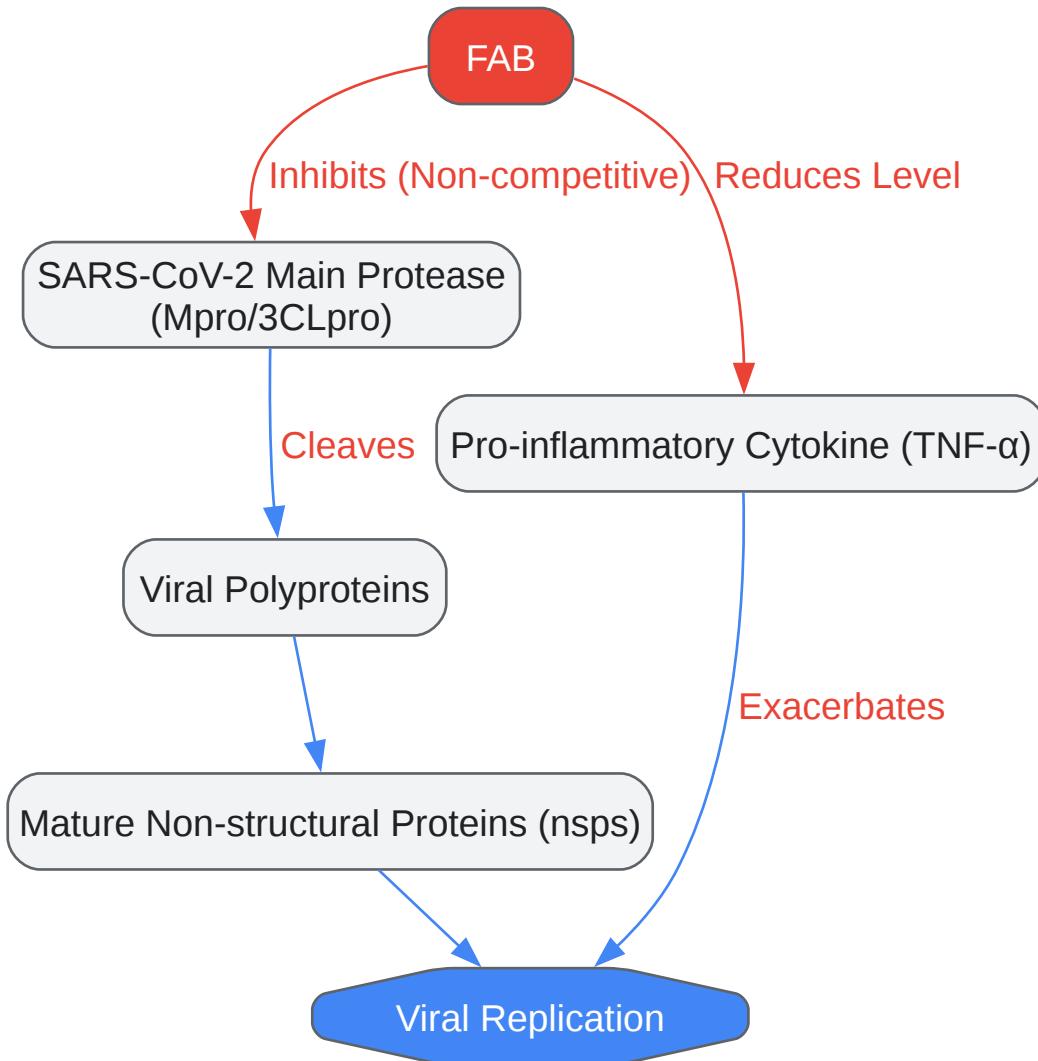
## Agathisflavone Neuroprotective Mechanism



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**Agathisflavone** modulates neuroinflammation via GR activation and NLRP3 inhibition.

## Agathisflavone Antiviral Mechanism



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**Agathisflavone** inhibits SARS-CoV-2 replication by targeting Mpro and reducing TNF- $\alpha$ .

## Conclusion and Research Implications

**Agathisflavone** presents a promising multi-target phytochemical scaffold for drug development. Its potent **anti-SARS-CoV-2 activity**, coupled with a strong **anti-neuroinflammatory profile** and **antioxidant capacity**, makes it a compelling candidate for further investigation against viral infections and neurodegenerative diseases [1] [5] [7].

The **dimerized biflavonoid structure** of **agathisflavone** contributes to enhanced stability and efficacy compared to its monomeric counterpart, apigenin [1]. Future research should focus on **pharmacokinetic optimization, in-depth toxicological profiling**, and further **mechanistic studies** in advanced *in vivo* models to translate these promising *in vitro* findings into clinical applications.

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